Ethanone, 2-(cyclopropylaMino)-1-[4-[(2,4-dichlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-
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Overview
Description
Ethanone, 2-(cyclopropylaMino)-1-[4-[(2,4-dichlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]- is a complex organic compound with a unique structure that includes a cyclopropylamino group, a dichlorophenoxy group, and a thieno[3,2-c]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-(cyclopropylaMino)-1-[4-[(2,4-dichlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]- typically involves multiple steps, starting with the preparation of the thieno[3,2-c]pyridine core. This can be achieved through a multicomponent reaction involving inexpensive starting materials under mild conditions . The cyclopropylamino group is then introduced through a substitution reaction, followed by the attachment of the dichlorophenoxy group via an etherification reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-(cyclopropylaMino)-1-[4-[(2,4-dichlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound’s potential biological activity could be explored for the development of new pharmaceuticals, particularly in areas like anti-cancer or anti-inflammatory drugs.
Industry: Its chemical properties might make it useful in industrial processes, such as the production of polymers or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 2-(cyclopropylaMino)-1-[4-[(2,4-dichlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]- involves its interaction with specific molecular targets. The cyclopropylamino group may allow it to bind to certain enzymes or receptors, while the dichlorophenoxy group could enhance its binding affinity or specificity. The thieno[3,2-c]pyridine moiety might contribute to its overall stability and reactivity, facilitating its interaction with biological pathways.
Comparison with Similar Compounds
Similar Compounds
Bifenox: A compound with a similar dichlorophenoxy group, used as a herbicide.
2-bromo-3-[2-(2,4-dichlorophenoxy)ethoxy]-6-methylpyridine: Another compound with a dichlorophenoxy group, used in various chemical applications.
Uniqueness
Ethanone, 2-(cyclopropylaMino)-1-[4-[(2,4-dichlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]- is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C19H20Cl2N2O2S |
---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
2-(cyclopropylamino)-1-[4-[(2,4-dichlorophenoxy)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone |
InChI |
InChI=1S/C19H20Cl2N2O2S/c20-12-1-4-17(15(21)9-12)25-11-16-14-6-8-26-18(14)5-7-23(16)19(24)10-22-13-2-3-13/h1,4,6,8-9,13,16,22H,2-3,5,7,10-11H2 |
InChI Key |
VGLVHHCHMYOKGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC(=O)N2CCC3=C(C2COC4=C(C=C(C=C4)Cl)Cl)C=CS3 |
Origin of Product |
United States |
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